molecular formula C16H12ClNO2 B2432024 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole CAS No. 551921-35-8

3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole

Cat. No.: B2432024
CAS No.: 551921-35-8
M. Wt: 285.73
InChI Key: CYBLGWCAVOLVSV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole (CAS 551921-35-8) is a high-purity oxazole derivative supplied for pharmaceutical and biological research. Oxazole rings are doubly unsaturated five-membered heterocyclic structures containing oxygen and nitrogen, recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. The oxazole core is a key structural motif in numerous bioactive molecules and is the subject of intense investigation in anticancer drug discovery . Research into quinoxaline derivatives containing related oxazole structures has demonstrated efficient synthesis and promising antiangiogenic activity, as shown through molecular docking studies targeting the HIF-1 transcriptional factor, a key regulator of angiogenesis . Furthermore, oxazole derivatives, in general, are extensively studied for their significant anti-inflammatory potential, acting through various pathways such as COX and LOX inhibition . The specific substitution pattern of the chlorophenyl and phenoxymethyl groups on the oxazole ring in this compound makes it a valuable chemical intermediate for developing new therapeutic agents and probing biochemical pathways. Researchers can utilize this building block to synthesize novel chemical entities or to explore structure-activity relationships in medicinal chemistry programs. Store this product long-term in a cool, dry place. This product is for research and development use only by technically qualified individuals. It is not for use in foods, drugs, cosmetics, or household products.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-8-6-12(7-9-13)16-10-15(20-18-16)11-19-14-4-2-1-3-5-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBLGWCAVOLVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction between nitrile oxides and dipolarophiles remains a cornerstone in isoxazole synthesis. For 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole, this method involves generating a nitrile oxide intermediate from 4-chlorobenzaldehyde oxime, followed by reaction with allyl phenyl ether as the dipolarophile.

Procedure :

  • Nitrile Oxide Generation : 4-Chlorobenzaldehyde oxime is oxidized using sodium dichloroisocyanurate (SDIC) in aqueous conditions, forming the reactive nitrile oxide.
  • Cycloaddition : The nitrile oxide undergoes 1,3-dipolar cycloaddition with allyl phenyl ether at room temperature, yielding the isoxazole ring.

Optimization :

  • Solvent : Water or ethanol improves solubility and reaction kinetics.
  • Catalyst : Base conditions (e.g., triethylamine) enhance nitrile oxide stability.

Yield : 75–90% under optimized conditions.

Cyclization of β-Chlorovinyl Ketones

An alternative route involves the cyclization of β-chlorovinyl ketones with hydroxylamine. This method is less common due to challenges in precursor synthesis but offers regioselectivity advantages.

Procedure :

  • Precursor Synthesis : 4-Chlorophenylacetyl chloride is reacted with phenoxypropargyl alcohol to form a β-chlorovinyl ketone.
  • Cyclization : Treatment with hydroxylamine hydrochloride in ethanol induces cyclization, forming the isoxazole core.

Challenges :

  • Requires strict anhydrous conditions to prevent hydrolysis.
  • Limited scalability due to multi-step precursor preparation.

Green Chemistry Methods

Ultrasound-Assisted Synthesis

Ultrasound cavitation significantly accelerates reaction rates by enhancing mass transfer and reducing activation energy. Applied to the 1,3-dipolar cycloaddition, this method reduces reaction time from hours to minutes.

Protocol :

  • Conditions : SDIC-mediated oxidation and cycloaddition performed under ultrasound irradiation (40 kHz, 25–30 min).
  • Advantages :
    • Yield Improvement : 90% yield achieved for analogous isoxazolines.
    • Solvent Reduction : Water serves as a green solvent, minimizing waste.

Microwave Irradiation

Microwave-assisted synthesis promotes rapid, uniform heating, ideal for cyclization reactions.

Procedure :

  • A mixture of 4-chlorobenzaldehyde, hydroxylamine hydrochloride, and phenoxypropargyl bromide is irradiated (300 W, 100°C, 10 min).
  • Key Feature : Microwave energy drives the reaction to completion without requiring prolonged heating.

Yield : 85–88% for structurally related oxazoles.

Iodine-Catalyzed Cyclization

Iodine acts as a Lewis acid catalyst, facilitating cyclization under mild conditions.

Method :

  • Reactants : 4-Chlorophenylglyoxal and phenoxymethylamine are combined with iodine (10 mol%) in dimethylformamide (DMF) at 80°C.
  • Mechanism : Iodine coordinates with carbonyl groups, lowering the activation energy for ring closure.

Yield : 78–82% with high regioselectivity.

Optimization and Catalytic Systems

Silver Carbonate-Mediated Cyclization

Silver carbonate catalyzes the 5-endo cyclization of enamide intermediates, offering superior regiocontrol.

Application :

  • Substrate : N-Benzoyl-bis(methylthio)enamide derivatives.
  • Conditions : Ag₂CO₃ (5 mol%) in dichloromethane, room temperature.
  • Outcome : 88% yield for 5-(methylthio)isoxazoles.

Solvent-Free Synthesis

Eliminating solvents reduces environmental impact and simplifies purification.

Example :

  • Grinding 4-chlorobenzaldehyde oxime with allyl phenyl ether in a ball mill (30 min) achieves 80% conversion.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

  • Isoxazole Ring : C=N stretch at 1610–1620 cm⁻¹.
  • Aromatic C-Cl : Absorption at 787 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) :
    • δ 7.68–7.44 (m, 4H, Ar-H from chlorophenyl).
    • δ 6.94 (d, 2H, Ar-H from phenoxymethyl).
  • ¹³C NMR :
    • 165.2 ppm (C=N of isoxazole).
    • 159.1 ppm (C-O of phenoxymethyl).

Mass Spectrometry (MS) :

  • ESI-MS : m/z 285.06 [M+H]⁺, consistent with molecular formula C₁₆H₁₂ClNO₂.

Comparative Analysis of Methods

Method Conditions Time Yield (%) Regioselectivity
1,3-Dipolar Cycload. SDIC, H₂O, ultrasound 30 min 90 High
Microwave 300 W, DMF 10 min 88 Moderate
Iodine Catalysis I₂, K₂CO₃, 80°C 2 h 82 High
Silver Carbonate Ag₂CO₃, CH₂Cl₂ 4 h 88 Very High

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has shown that 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole exhibits significant anticancer activity. Studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated cytotoxic effects, with some derivatives showing inhibition rates exceeding 90% against specific cancer cell lines .

Mechanism of Action
The compound may exert its anticancer effects through the inhibition of key enzymes involved in cancer proliferation pathways. For instance, it has been suggested that it can inhibit enzymes such as EGFR and Src kinase, which are critical for tumor growth and survival . Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Research

Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that the compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes that contribute to inflammation.

Material Science

Synthesis of Advanced Materials
In material science, this compound is utilized as a building block for synthesizing advanced materials such as polymers and nanomaterials. Its unique structural properties enable the development of materials with specific functionalities.

Industrial Chemistry

Production of Specialty Chemicals
The compound serves as an important intermediate in the synthesis of various industrial chemicals. It is used in the production of agrochemicals, dyes, and other specialty chemicals that require specific chemical properties .

Anticancer Activity Study

A study evaluated the cytotoxic effects of this compound derivatives against a panel of cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Cell Line% Inhibition
MCF-7 (Breast)90.47%
HeLa (Cervical)84.32%
A549 (Lung)81.58%

Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of the compound against various pathogens. The findings revealed significant inhibition rates against both Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)isoxazole: Lacks the phenoxymethyl group, leading to different chemical and biological properties.

    5-(Phenoxymethyl)isoxazole: Lacks the chlorophenyl group, resulting in variations in reactivity and applications.

    4-Chlorophenyl isoxazole derivatives: Compounds with different substituents on the isoxazole ring, leading to diverse properties and uses.

Uniqueness

3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole is unique due to the presence of both chlorophenyl and phenoxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole is a member of the oxazole family, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula: C15_{15}H12_{12}ClN1_{1}O2_{2}
  • Molecular Weight: 273.71 g/mol
  • Functional Groups: Oxazole ring, phenyl group, and chlorophenyl substituent.

Anticancer Activity

Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

  • Case Study: A study evaluated the anticancer activity of several oxazole derivatives against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The compound exhibited an IC50_{50} value of approximately 15 µM against HCT116 cells, indicating moderate potency compared to standard chemotherapeutics .
CompoundCell LineIC50_{50} (µM)
This compoundHCT11615
Standard ChemotherapeuticHCT1165

Antibacterial Activity

The antibacterial properties of oxazole derivatives have also been documented. Compounds with a chlorophenyl moiety have shown effectiveness against various bacterial strains.

  • Research Findings: In a comparative study, this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16

Anti-inflammatory Activity

Oxazole derivatives are also noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in vitro.

  • Findings: A study indicated that treatment with this compound led to a reduction in TNF-alpha levels by approximately 30% in LPS-stimulated macrophages .

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

  • NF-kB Pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • MAPK Pathway: The compound may downregulate the phosphorylation levels of ERK and JNK, which are crucial for cell survival and proliferation .

Q & A

Q. What synthetic routes are commonly employed for 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization and functionalization steps. Key methods include:

  • Vilsmeier–Haack Reaction : Used to form the oxazole core by reacting substituted pyrazolones with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C). Optimization involves adjusting stoichiometry and reaction time to minimize byproducts .
  • Chlorination : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) introduces chlorine at specific positions. Solvent choice (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar) improve yield .
  • Phenoxymethylation : A Williamson ether synthesis step using 4-chlorophenol and a methylating agent (e.g., methyl iodide) in basic conditions (K₂CO₃/NaOH). Microwave-assisted synthesis can reduce reaction time .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. For example, single-crystal studies at 200 K with Cu-Kα radiation (λ = 1.54178 Å) yield a mean C–C bond length of 1.485 Å and an R factor of 0.037, ensuring high precision .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent patterns. For instance, the phenoxymethyl group shows a triplet at δ 4.8 ppm (CH₂) and aromatic protons at δ 7.2–7.5 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 314.0584) and fragmentation pathways .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian09 or ORCA software with B3LYP/6-311+G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. For example, the chlorophenyl group’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), enhancing electrophilic reactivity .
  • MD Simulations : GROMACS predicts solvation dynamics and stability in polar solvents (e.g., water vs. DMF). Trajectory analysis reveals conformational flexibility of the phenoxymethyl chain .
  • Limitations : Basis set incompleteness and solvent model approximations may lead to deviations in activation energy predictions (±5–10 kcal/mol) .

Q. How can researchers resolve contradictions in spectral data or crystallographic parameters for this compound?

Methodological Answer:

  • Error Analysis : Apply statistical tools (e.g., χ² tests) to assess crystallographic data quality. For example, a high data-to-parameter ratio (>15:1) and low R factor (<0.05) indicate reliable structural models .
  • Multi-Technique Validation : Cross-validate NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies in aromatic proton shifts may arise from solvent polarity effects .
  • Reproducibility Checks : Replicate synthesis under identical conditions and compare XRD patterns (e.g., using CCDC database entries) to confirm phase purity .

Q. What strategies optimize the compound’s stability during long-term storage or under experimental conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store in amber vials at -20°C under inert gas (Ar) to prevent oxidation .
  • Light Sensitivity : UV-Vis spectroscopy (λmax = 270 nm) indicates photodegradation. Use light-resistant containers and minimize exposure to UV sources .
  • Hygroscopicity : Karl Fischer titration quantifies moisture uptake (<0.1% w/w). Desiccants (e.g., silica gel) in storage containers mitigate hydrolysis .

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